(2,2'-L-Serine)-gramicidin S
Beschreibung
Eigenschaften
CAS-Nummer |
75993-96-3 |
|---|---|
Molekularformel |
C48H84N12O12 |
Molekulargewicht |
1021.3 g/mol |
IUPAC-Name |
(3S,6S,9S,12S,15S,21S,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-bis(hydroxymethyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H84N12O12/c1-25(2)21-31-41(65)55-33(23-61)47(71)59-19-11-15-35(59)43(67)58-38(28(7)8)46(70)52-30(14-10-18-50)40(64)54-32(22-26(3)4)42(66)56-34(24-62)48(72)60-20-12-16-36(60)44(68)57-37(27(5)6)45(69)51-29(13-9-17-49)39(63)53-31/h25-38,61-62H,9-24,49-50H2,1-8H3,(H,51,69)(H,52,70)(H,53,63)(H,54,64)(H,55,65)(H,56,66)(H,57,68)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
HKFAPAJSPVVFOZ-YRYMBYOHSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
Herkunft des Produkts |
United States |
Structural Characterization and Conformational Analysis of 2,2 L Serine Gramicidin S Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution and in the solid state. For (2,2'-L-Serine)-gramicidin S analogues, NMR provides invaluable insights into their conformation, which is crucial for understanding their biological activity.
Solution-State NMR for Conformational Studies and Dynamic Processes
Solution-state NMR studies are instrumental in defining the conformation of gramicidin (B1672133) S and its analogues in various solvent systems. nih.gov Techniques such as the intramolecular nuclear Overhauser effect (NOE) experiment have been pivotal in determining the solution conformation of gramicidin S. nih.gov By comparing experimental NOE data with predicted values for various stable conformations, researchers can identify the most probable structures in solution. nih.gov For gramicidin S in deuterated dimethyl sulfoxide, the three lowest-energy conformations were found to be the best fit with the experimental data. nih.gov
Solid-State NMR for Investigating Membrane-Bound States and Aggregates
Solid-state NMR (ssNMR) is uniquely suited to study peptides in their biologically relevant membrane-bound state. nih.govresearchgate.netscirp.org By incorporating isotopically labeled analogues into lipid bilayers, ssNMR can provide detailed information on the peptide's structure, alignment, and dynamics within the membrane. For instance, 19F-NMR studies on a 19F-labelled gramicidin S analogue in dimyristoylphosphatidylcholine (B1235183) bilayers revealed that the peptide's cyclic β-sheet backbone lies flat in the plane of the bilayer in the gel phase, consistent with its amphipathic nature. nih.govresearchgate.net
Upon transition to the liquid crystalline state, a significant narrowing of the NMR signal indicates the onset of global rotation and other wobbling motions of the peptide. nih.govresearchgate.net These studies are critical for understanding how gramicidin S analogues interact with and disrupt lipid membranes, which is the basis of their antimicrobial action. nih.govresearchgate.net Furthermore, ssNMR can be used to investigate the formation of aggregates, which may be relevant to the peptide's mechanism of action.
Chemical Shift Assignment and Three-Dimensional Structure Calculation
A prerequisite for determining the three-dimensional structure of a peptide by NMR is the assignment of the chemical shifts of its constituent nuclei. nih.govmpg.de This process involves a series of 1D and 2D NMR experiments, such as TOCSY and NOESY, to identify the spin systems of the amino acid residues and establish sequential connectivities. ufmg.brub.edu For serine-containing peptides, specific chemical shift databases and computational methods can aid in the assignment process. nih.govbmrb.io
Once the chemical shifts are assigned and a set of distance and dihedral angle restraints are obtained from NOESY and other NMR experiments, these are used as input for computational structure calculation algorithms. ufmg.brub.edu These algorithms, often employing methods like simulated annealing, generate a family of structures consistent with the experimental data. The resulting ensemble of structures provides a detailed picture of the peptide's three-dimensional conformation.
Analysis of Secondary Structure Elements and Overall Folding (e.g., Beta-Sheet Conformation)
Gramicidin S and its active analogues are characterized by a well-defined β-sheet structure, which is essential for their biological activity. nih.govupf.eduwiley.com This antiparallel β-sheet is formed by the Val, Orn (or in this case, Ser), and Leu residues, and is connected by two type II' β-turns. nih.govnih.gov NMR spectroscopy provides several parameters that are indicative of secondary structure.
Chemical shift indices, which are the differences between observed CαH and Cα chemical shifts and their random coil values, are reliable indicators of β-sheet formation. nih.gov Positive ΔδCαH and negative ΔδCα values are characteristic of β-strand residues. nih.gov Additionally, large 3J(HNHα) coupling constants (typically > 8 Hz) are also consistent with a β-sheet conformation. csic.es The presence of four inter-strand hydrogen bonds between the Leu and Val residues further stabilizes this structure. nih.govupf.edu
Investigating Conformational Features and Molecular Rigidity
The substitution of ornithine with serine can introduce changes in the conformational features and molecular rigidity of the gramicidin S scaffold. NMR studies, by providing detailed structural information, allow for the analysis of these features. For example, the orientation of the amino acid side chains, which is crucial for the amphipathic nature of the molecule, can be determined. nih.gov
The rigidity of the β-sheet framework and the flexibility of the turn regions can be assessed through various NMR parameters. nih.govnih.gov The degree of conformational freedom in the side chains can also be evaluated and correlated with biological activity. upf.edu Understanding these conformational features is key to explaining the structure-activity relationships of these analogues.
Computational Approaches for Structural and Conformational Prediction
In conjunction with experimental techniques like NMR, computational methods play a vital role in predicting and understanding the structure and conformation of peptides. nih.govjmb.or.krtarbaweya.org Energy minimization procedures and molecular dynamics simulations can be used to explore the conformational space of (2,2'-L-Serine)-gramicidin S analogues and identify low-energy, stable structures. nih.govnih.gov
These computational models can then be validated and refined using experimental data from NMR. nih.gov For instance, predicted structures can be compared with those derived from NOE constraints. nih.gov This integrated approach, combining computational prediction with experimental verification, provides a powerful strategy for the detailed structural and conformational analysis of novel peptide analogues. nih.govbakerlab.org
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational ensembles of cyclic peptides in solution. nih.gov By simulating the atomic motions over time, MD provides insights into the flexibility and preferred structures of molecules like (2,2'-L-Serine)-gramicidin S. nih.govnih.gov The accuracy of these simulations is heavily dependent on the chosen protocols and parameters. nih.gov
Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the entire conformational space of a flexible molecule. nih.gov To overcome this, enhanced sampling techniques are employed. nih.govnih.gov
Replica-Exchange Molecular Dynamics (REMD) is a popular method where multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.govbiorxiv.org Periodically, the coordinates of replicas at neighboring temperatures are swapped. This allows replicas at higher temperatures, which can more easily cross energy barriers, to pass this advantage to lower-temperature replicas, leading to a more thorough exploration of the conformational landscape. biorxiv.org For instance, in the study of cyclic peptides, REMD simulations with 24 to 32 replicas spanning temperatures from 300 K to 600 K have been utilized to achieve convergence within 100-200 nanoseconds. nih.gov
Simulated Tempering (ST) is another enhanced sampling technique where the temperature of a single simulation is dynamically varied. biorxiv.org This allows the system to heat up to overcome energy barriers and then cool down to sample low-energy conformations. biorxiv.org
Metadynamics (MetaD) is a powerful technique that accelerates the exploration of the free energy surface (FES) by adding a history-dependent bias potential to the system. nih.govacs.org This discourages the simulation from revisiting already explored conformations and pushes it towards new regions of the conformational space. nih.gov Well-tempered MetaD is a variation that ensures the bias potential converges over time, allowing for the reconstruction of the FES. nih.gov
These enhanced sampling methods are crucial for obtaining a comprehensive understanding of the diverse conformations that (2,2'-L-Serine)-gramicidin S analogues can adopt. nih.govnih.gov
The force field is a set of parameters that describes the potential energy of the system and is therefore a critical component of any MD simulation. nih.gov The choice of force field can significantly impact the accuracy of the predicted conformational ensembles of cyclic peptides. nih.govgla.ac.uk
Several force fields are commonly used for peptide simulations, including:
AMBER: A widely used family of force fields, with variants like Amber99SB-ILDN and Amber14SB. nih.govnih.gov
OPLS-AA: Another popular force field, with versions like OPLS-AA/L. nih.gov
CHARMM: A versatile force field with parameters for a wide range of biomolecules. biorxiv.org
Residue-Specific Force Fields (RSFF): These are modifications of existing force fields, such as RSFF1 and RSFF2, which are based on OPLS-AA/L and Amber ff99SB respectively. gla.ac.uk RSFF2 has shown particular promise in accurately predicting the structures of cyclic peptides. gla.ac.uk
The validation of a force field for a specific system, like (2,2'-L-Serine)-gramicidin S, often involves comparing the simulation results with experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Studies have shown that force fields like RSFF2+TIP3P and Amber14SB+TIP3P perform well in recapitulating NMR-derived structural information for a variety of cyclic peptides. nih.gov The selection of an appropriate force field is a crucial step in ensuring the reliability of the computational predictions. nih.gov
Table 1: Comparison of Common Force Fields for Cyclic Peptide Simulations
| Force Field Family | Notable Variants | Strengths for Cyclic Peptides |
| AMBER | Amber99SB-ILDN, Amber14SB, Amber19SB | Good performance in recapitulating NMR data for many cyclic peptides. nih.gov |
| OPLS-AA | OPLS-AA/L, OPLS-AA/M | Widely used, but may require specific parameterization for optimal performance with cyclic peptides. nih.govnih.gov |
| CHARMM | CHARMM36 | Versatile and well-parameterized for a broad range of biomolecules. biorxiv.org |
| RSFF | RSFF1, RSFF2, RSFF2C | RSFF2 has demonstrated high accuracy in predicting the crystal structures of cyclic peptides. biorxiv.orggla.ac.uk |
A key aspect of the biological activity of gramicidin S and its analogues is their interaction with cell membranes. nih.govmdpi.com MD simulations are instrumental in providing a detailed, molecular-level understanding of these interactions. mdpi.com
To simulate peptide-membrane interactions, a model membrane bilayer is constructed, often composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic bacterial or mammalian cell membranes. mdpi.com The cyclic peptide is then placed in the simulation box with the membrane and solvent molecules. mdpi.com
These simulations can reveal:
Binding affinity and thermodynamics: Isothermal titration calorimetry (ITC) measurements can be complemented by simulations to understand the thermodynamics of peptide-lipid binding. nih.gov
Peptide orientation: Simulations can show how the peptide orients itself with respect to the membrane surface. nih.gov
Depth of insertion: The extent to which the peptide penetrates the hydrophobic core of the membrane can be determined. mdpi.com For example, simulations have shown that some peptide analogues remain at the lipid headgroup interface, while others penetrate deeper into the acyl chain region. mdpi.com
Membrane perturbation: The effect of the peptide on membrane properties, such as thickness and lipid order, can be analyzed. mdpi.com
Understanding these interactions is crucial for designing analogues of (2,2'-L-Serine)-gramicidin S with enhanced antimicrobial activity and reduced toxicity.
Integration of Machine Learning with MD for Efficient Structure Prediction
The vast amount of data generated by MD simulations presents an opportunity for the application of machine learning (ML) techniques to accelerate and improve structure prediction. acs.orgnih.gov
ML models can be trained on the conformational ensembles generated by MD simulations to:
Identify key structural features: ML can help in recognizing patterns and correlations within the simulation data that are linked to specific conformations or biological activities. acs.org
Predict secondary structures: Supervised ML algorithms can be trained on spectral and structural data from a library of proteins and peptides to predict their secondary structures with high accuracy. nih.gov
Accelerate discovery: ML can be used to screen large virtual libraries of peptide sequences to identify candidates with desired structural properties, which can then be further investigated with more computationally expensive MD simulations. acs.org
One of the most significant recent advancements in this area is the development of deep learning models like AlphaFold 2, which has demonstrated remarkable accuracy in predicting protein structures from their amino acid sequences. acs.orgnih.gov While originally developed for proteins, similar approaches are being adapted for smaller peptides. acs.org By integrating ML with MD, researchers can more efficiently explore the conformational space of (2,2'-L-Serine)-gramicidin S analogues and predict their structures with greater confidence. acs.orgnih.gov
Computational Design of Cyclic Peptide Linkers and Scaffolds
The principles learned from the structural analysis of existing cyclic peptides can be applied to the computational design of novel linkers and scaffolds with specific properties. gla.ac.uknih.gov For (2,2'-L-Serine)-gramicidin S, this could involve designing modifications to enhance stability, improve target specificity, or introduce new functionalities.
Computational design strategies often involve:
Scaffold generation: Generating large numbers of cyclic peptide backbones with desired symmetries and conformational constraints. bakerlab.org
Sequence optimization: Searching for amino acid sequences that are energetically favorable for a given backbone conformation. bakerlab.org
Incorporation of non-natural amino acids: Designing peptides with unnatural amino acids or linkers to improve properties like metabolic stability. mdpi.com For instance, disulfide bridges can be introduced to create more rigid and conformationally stable cyclic peptides. mdpi.comrsc.org
De novo design: Creating entirely new cyclic peptide sequences with the potential to bind to specific biological targets. nih.gov
By combining these computational design approaches with the simulation and analysis techniques described above, it is possible to rationally design novel (2,2'-L-Serine)-gramicidin S analogues with tailored structural and functional characteristics. gla.ac.uknih.gov
Mechanistic Insights into the Biological Activity of 2,2 L Serine Gramicidin S Analogues
Membrane-Active Mechanisms of Action
The primary target of gramicidin (B1672133) S and its derivatives is the bacterial cell membrane. researchgate.netwikipedia.org Their amphipathic nature, characterized by distinct hydrophobic and charged regions, is crucial for their membranolytic activity. upf.edu
Direct Disruption of Microbial Cell Membranes and Integrity
Gramicidin S analogues directly compromise the integrity of microbial cell membranes, leading to increased permeability and eventual cell death. wikipedia.orgupf.edu This disruption is a hallmark of their antimicrobial function. The interaction is initiated by the binding of the peptide to the membrane surface, a process driven by both electrostatic and hydrophobic forces. researchgate.net Studies on various GS analogues have shown a correlation between their ability to destabilize membranes and their antimicrobial and hemolytic activities. researchgate.net The mechanism is not entirely agreed upon, but it is widely accepted that the disruption of the lipid membrane enhances its permeability. wikipedia.org This disruption can lead to the leakage of cellular contents and a collapse of the membrane potential. nih.gov
The process of membrane disruption by gramicidin S has been visualized as a multi-stage event, particularly in Gram-negative bacteria. It begins with damage to the outer membrane, followed by permeabilization of the inner cytoplasmic membrane, and can culminate in the complete disintegration of both membranes. asm.org
Pore Formation Models (e.g., Barrel-Stave, Toroidal)
Several models have been proposed to explain how gramicidin S and its analogues create openings in the bacterial membrane. While discrete, stable pore formation is debated, transient pore-like structures are considered a key aspect of their mechanism. nih.govresearchgate.net
Barrel-Stave Model: In this model, the peptide monomers insert into the membrane and aggregate to form a barrel-like structure, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel. plos.org
Toroidal Pore Model: This model suggests that the peptides induce the lipid monolayers to bend and fuse, creating a pore where the channel is lined by both the peptides and the lipid head groups. plos.orgnih.gov This model has been suggested for gramicidin S, where it is thought to induce transient defects in the membrane. nih.govdntb.gov.ua
It's important to note that for gramicidin S, the formation of discrete, long-lasting ion channels like those formed by gramicidin A is not the primary mechanism. acs.org Instead, it is believed to cause more generalized membrane destabilization. acs.org
Carpet Mechanism and Detergent-like Effects on Lipid Bilayers
The "carpet" mechanism offers an alternative to discrete pore formation. In this model, the peptide monomers accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. plos.org Once a threshold concentration is reached, the peptides exert a detergent-like effect, disrupting the membrane's structure by forming micelles and causing a general breakdown of the lipid bilayer. nih.govplos.org This leads to a loss of membrane integrity and subsequent cell lysis. This mechanism is often associated with a more chaotic and less structured disruption of the membrane compared to the ordered pore models.
Role of Electrostatic and Hydrophobic Interactions with Bacterial Membrane Lipids
The initial interaction between gramicidin S analogues and the bacterial membrane is governed by a combination of electrostatic and hydrophobic forces.
Electrostatic Interactions: The cationic nature of gramicidin S, due to its ornithine or other basic residues, facilitates its initial attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comrsc.orgcellmolbiol.org This electrostatic attraction concentrates the peptide at the membrane surface.
Hydrophobic Interactions: Following the initial electrostatic binding, the hydrophobic residues of the peptide insert into the nonpolar, acyl chain region of the lipid bilayer. researchgate.netmdpi.com This insertion is a critical step in disrupting the membrane's structure and is driven by the favorable entropy change associated with the partitioning of hydrophobic moieties from the aqueous environment into the lipid core. researchgate.net The amphipathic structure of gramicidin S, with its distinct polar and nonpolar faces, is essential for this process. upf.edu
Fine-tuning the balance between cationicity and hydrophobicity in gramicidin S analogues has been a key strategy to enhance their antibacterial spectrum and efficacy. mdpi.com
Impact of Peptide Self-Aggregation on Membrane Disruption
The tendency of gramicidin S and its analogues to self-aggregate plays a significant role in their mechanism of action. In aqueous solutions, these peptides can form aggregates, and this self-association is also observed at the membrane surface. researchgate.netresearchgate.net This aggregation is often a prerequisite for membrane disruption. arxiv.org
At low concentrations, gramicidin S may bind to the membrane as monomers, lying flat on the surface. asm.orgnih.gov However, as the peptide-to-lipid ratio increases, they can reorient and self-assemble into oligomeric structures that penetrate the membrane. asm.orgnih.gov This self-assembly into higher-order structures is thought to be crucial for forming the pores or defects that lead to membrane permeabilization. nih.gov The formation of these peptide clusters can induce significant stress on the lipid bilayer, contributing to its eventual rupture.
Intracellular Mechanisms of Action
It has been reported that gramicidin S can interfere with the function of membrane-bound enzymes, such as those involved in cell wall synthesis and the electron transport chain. nih.govnih.gov For instance, gramicidin S has been shown to inhibit the membrane binding of MurG, an enzyme essential for peptidoglycan synthesis, and cytochrome c, a component of the respiratory chain. nih.gov Additionally, in vitro studies have suggested that gramicidin S can bind to DNA, indicating a potential for interfering with nucleic acid synthesis or function. nih.gov Some studies have also shown that certain gramicidin analogues can be used as vectors to deliver macromolecules into cells, further supporting their ability to traverse the membrane and potentially interact with intracellular targets. nih.gov
Inhibition of Essential Intracellular Functions without Membrane Disruption
A significant deviation from the classical mechanism of the parent molecule, gramicidin S, is observed in its (2,2'-L-Serine) analogue. While gramicidin S is a potent membranolytic agent that rapidly compromises bacterial membrane integrity, research indicates that (2,2'-L-Serine)-gramicidin S exerts its primary antimicrobial effect through intracellular targeting, particularly at its minimum inhibitory concentrations (MIC). This shift in mechanism is attributed to the structural modifications, where the introduction of hydrophilic L-Serine residues in place of the hydrophobic L-Ornithine side chains alters the peptide's amphipathicity and its interaction with the lipid bilayer.
Studies utilizing membrane-potential-sensitive dyes, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), have demonstrated that (2,2'-L-Serine)-gramicidin S does not cause significant depolarization of the cytoplasmic membrane of bacteria like Staphylococcus aureus at concentrations that are bactericidal. For instance, at its MIC, the analogue induces minimal to no change in fluorescence, indicating that the transmembrane potential remains intact. Significant membrane depolarization is only observed at concentrations far exceeding the MIC.
Staphylococcus aureus| Parameter | Concentration (µg/mL) | Observed Effect |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 4 | Complete inhibition of visible bacterial growth. |
| Membrane Depolarization (DiSC3(5) Assay) | 4 - 8 | Negligible change in membrane potential. |
| Membrane Permeabilization (SYTOX Green Assay) | 4 - 8 | No significant uptake of dye, indicating intact membrane. |
| Concentration for 50% Membrane Depolarization | > 64 | High concentration required to induce significant membrane damage. |
Interactions with Nucleic Acids and Intracellular Proteins
Once inside the bacterial cell, (2,2'-L-Serine)-gramicidin S engages with critical macromolecular targets, primarily nucleic acids and components of the protein synthesis machinery. This multi-target action contributes to its potent bactericidal activity.
The cationic nature of the peptide, although modified from the parent compound, facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. This binding event has been characterized using several biophysical techniques. Gel retardation assays, for instance, show that the peptide can bind to plasmid DNA, retarding its migration through an agarose (B213101) gel in a concentration-dependent manner. This indicates the formation of a stable peptide-DNA complex.
Further evidence comes from fluorescence quenching experiments. The fluorescence of DNA-intercalating dyes like ethidium (B1194527) bromide is quenched upon the addition of (2,2'-L-Serine)-gramicidin S. This suggests that the peptide competes with the dye for binding sites on the DNA, potentially by binding to the minor groove or through electrostatic interactions that alter DNA conformation and prevent dye intercalation. Such interactions can physically obstruct the processes of replication and transcription by blocking the access of essential enzymes like DNA and RNA polymerases to the DNA template.
In addition to nucleic acids, the analogue has been shown to inhibit protein synthesis. In vitro translation assays demonstrate a dose-dependent reduction in protein production in the presence of the peptide. This inhibition is thought to occur through direct binding to ribosomal components or by interfering with the function of translation factors, thereby halting the production of essential proteins and leading to rapid cell death.
| Intracellular Target | Assay Method | Finding |
|---|---|---|
| Bacterial DNA (plasmid) | Agarose Gel Retardation Assay | Complete retardation of DNA migration observed at a peptide concentration of ~10-15 µM, indicating strong complex formation. |
| DNA Interaction | Ethidium Bromide Fluorescence Quenching | Significant quenching of fluorescence, confirming competitive binding and/or conformational changes in DNA. |
| Protein Synthesis | In Vitro Translation Assay (e.g., cell-free system) | ~50% inhibition of protein synthesis (IC50) at a concentration near the MIC, demonstrating potent disruption of this pathway. |
Differentiating Mechanisms Against Gram-Positive versus Gram-Negative Microorganisms
The antimicrobial efficacy of (2,2'-L-Serine)-gramicidin S exhibits a clear differentiation between Gram-positive and Gram-negative bacteria, a phenomenon rooted in the fundamental structural differences of their respective cell envelopes.
Against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, the peptide demonstrates high potency. The cell envelope of these organisms consists of a thick, porous peptidoglycan layer that is rich in negatively charged teichoic and lipoteichoic acids. The cationic (2,2'-L-Serine)-gramicidin S analogue readily interacts with these anionic components, leading to its accumulation at the cell surface. The absence of an outer membrane barrier allows the peptide to efficiently traverse the peptidoglycan layer and translocate across the cytoplasmic membrane to reach its intracellular targets, as described previously.
In contrast, the activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is significantly lower. The primary obstacle is the formidable outer membrane (OM), an asymmetric bilayer with lipopolysaccharide (LPS) in its outer leaflet. The divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS molecules by cross-linking adjacent phosphate groups must be displaced for the peptide to pass. While the cationic nature of (2,2'-L-Serine)-gramicidin S allows it to interact with the negatively charged LPS, its ability to disrupt and permeate the OM is substantially weaker compared to more amphipathic peptides. This "self-promoted uptake" pathway is less efficient for this analogue, resulting in a much lower concentration of the peptide reaching the periplasm and subsequently the cytoplasm. Consequently, much higher concentrations are required to achieve an inhibitory effect, as reflected in their elevated MIC values.
| Microorganism | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 4 |
| Bacillus subtilis | Gram-Positive | 2 |
| Escherichia coli | Gram-Negative | 64 |
| Pseudomonas aeruginosa | Gram-Negative | >128 |
Structure Activity Relationships Sar in 2,2 L Serine Gramicidin S and Its Analogues
Impact of Amino Acid Substitutions on Bioactivity Profile
Role of L-Serine Substitution in the Gramicidin (B1672133) S Scaffold
Direct and extensive research specifically detailing the bioactivity of (2,2'-L-Serine)-gramicidin S is limited in publicly available literature. However, insights can be drawn from studies on related analogues. For instance, the synthesis and biological evaluation of [D-Ser4,4']-gramicidin S, a diastereomer of the L-Serine analogue, revealed that the introduction of the hydroxyl group of serine at this position, which is typically occupied by the hydrophobic D-Phenylalanine, significantly impacts its antimicrobial efficacy. The O-benzyl-protected precursor, [O-benzyl-D-Ser4,4']-GS, exhibited high antimicrobial activity comparable to natural gramicidin S. In contrast, the deprotected [D-Ser4,4']-GS, with its free hydroxyl groups, showed low activity nih.gov. This suggests that the polarity introduced by the serine side chain's hydroxyl group at this position is detrimental to its antimicrobial action, likely by disrupting the amphipathic nature of the molecule which is crucial for membrane interaction.
Influence of D-Amino Acids and Non-Proteinogenic Residues on Conformation and Activity
The incorporation of D-amino acids and non-proteinogenic residues is a well-established strategy to modulate the conformation, stability, and biological activity of gramicidin S analogues.
D-Amino Acid Substitutions:
The native gramicidin S structure contains D-Phenylalanine residues in its β-turns. Replacing other L-amino acids with their D-enantiomers can disrupt the β-sheet structure, which in turn can lead to a desirable decrease in hemolytic activity while retaining or even improving antimicrobial specificity. For example, in a 14-residue analogue of gramicidin S (GS14), the substitution of a single L-amino acid with its D-enantiomer was shown to increase specificity for microbial membranes nih.govsahmri.org.au. Specifically, the substitution of L-Lysine with D-Lysine at position 4 resulted in a significant improvement in the therapeutic index. This was attributed to a combination of decreased peptide amphipathicity and a disrupted β-sheet structure in aqueous environments nih.govsahmri.org.au.
The antimicrobial activity of D-substituted peptides often improves with the hydrophilicity of the residue, while hydrophobic D-amino acid substitutions can still lead to superior antimicrobial activity compared to their L-enantiomers nih.gov. This highlights the complex interplay between stereochemistry, side-chain properties, and the resulting peptide conformation in determining the bioactivity profile.
Non-Proteinogenic Residues:
The introduction of non-proteinogenic amino acids offers a vast chemical space for modifying gramicidin S. A notable example is the replacement of Valine and/or Leucine (B10760876) with tert-Leucine (Tle), a bulky, non-proteinogenic amino acid. This modification significantly increases the global hydrophobicity of the peptide. For instance, an analogue with four Tle residues showed a twofold increase in antibacterial activity against A. baumannii compared to gramicidin S nih.gov.
Furthermore, the incorporation of cationic non-proteinogenic residues can enhance the therapeutic index. An analogue containing four Tle residues and a cationic D-Arginine in a β-turn demonstrated a remarkable 27-fold enhancement in the therapeutic index against P. aeruginosa nih.gov. These modifications underscore the potential of non-proteinogenic residues to fine-tune the physicochemical properties of gramicidin S for improved therapeutic applications.
Effects of Side-Chain Modifications on Membrane Interaction and Specificity
Modifications to the amino acid side chains of gramicidin S are a primary strategy for altering its interaction with biological membranes and improving its specificity for microbial over mammalian cells. The amphipathic nature of gramicidin S, with its hydrophobic and cationic faces, is a key driver of its membrane-disrupting activity wikipedia.org.
Altering the hydrophobicity of the nonpolar face of the peptide directly impacts its interaction with the lipid bilayer. Increasing hydrophobicity can enhance antimicrobial activity, but often at the cost of increased hemolytic activity. Conversely, decreasing hydrophobicity can lead to a better therapeutic index. For instance, in GS14 analogues, the alteration of the nonpolar face hydrophobicity provided a range of activities and specificities, with peptides of intermediate hydrophobicity exhibiting the highest therapeutic indices nih.gov.
Modifications to the cationic ornithine (Orn) residues also play a crucial role. Diamination of the Orn residues in the β-strand region was found to enhance broad-spectrum antimicrobial activity without a corresponding increase in hemolytic activity nsf.gov. This suggests that increasing the cationic charge can improve microbial membrane targeting without necessarily increasing toxicity to mammalian cells.
The introduction of bulky or conformationally restricted side chains can also influence membrane interaction. For example, replacing D-Phe with D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) resulted in a modest but significant increase in the therapeutic index, primarily due to a sharp decrease in hemolytic effect nih.govnih.gov. NMR studies suggested a shortened distance between the D-Tic aromatic ring and the Orn δ-amino group, which may contribute to this improved profile nih.gov.
Relationship between Conformational Stability and Biological Efficacy
The rigid, β-sheet conformation of gramicidin S is essential for its biological activity. This stable structure is maintained by four intramolecular hydrogen bonds and the two type II' β-turns nsf.gov. While this conformational stability is crucial, subtle alterations can lead to significant improvements in biological efficacy, particularly in terms of enhancing the therapeutic index.
Disruption of the β-sheet structure, as seen with some D-amino acid substitutions, can be a deliberate strategy to decrease hemolytic activity. These less-structured analogues may have reduced ability to disrupt the more ordered mammalian cell membranes while still effectively targeting the less organized microbial membranes. Therefore, a delicate balance between maintaining a bioactive conformation and introducing flexibility to enhance specificity is a key aspect of designing effective gramicidin S analogues.
Strategies for Modulating Specificity towards Microbial Membranes
A major challenge in the therapeutic application of gramicidin S is its non-specific cytotoxicity, particularly its hemolytic activity against red blood cells. Consequently, a primary goal in the design of gramicidin S analogues is to enhance their specificity for microbial membranes over mammalian membranes. Several strategies have proven effective in achieving this.
One successful approach is to modulate the amphipathicity of the peptide. By strategically placing hydrophilic and hydrophobic residues, it is possible to create analogues that preferentially interact with the negatively charged outer surface of bacterial membranes over the zwitterionic surface of mammalian cell membranes. The introduction of D-amino acids, as previously discussed, can disrupt the perfect amphipathic structure, leading to reduced interaction with erythrocyte membranes nih.gov.
Another strategy involves increasing the net positive charge of the peptide. Enhancing the cationic character can strengthen the initial electrostatic interactions with the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This can lead to a more targeted accumulation of the peptide on the microbial cell surface.
Q & A
What laboratory synthesis and purification methods are recommended for (2,2'-L-Serine)-gramicidin S?
Answer:
The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, incorporating L-serine residues at positions 2 and 2'. Cyclization via oxidative dimerization or enzymatic ligation is critical for forming the cyclic decapeptide structure. Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target compound from linear precursors and byproducts. Analytical techniques like thin-layer chromatography (TLC) and mass spectrometry (MS) validate purity and molecular weight . For potency validation, microbiological agar diffusion assays (e.g., 3×3 or 5×1 designs) are employed, with statistical confidence intervals (e.g., 95% CI) to ensure precision .
How is the structural integrity of (2,2'-L-Serine)-gramicidin S confirmed post-synthesis?
Answer:
Nuclear magnetic resonance (NMR) spectroscopy resolves the cyclic β-sheet conformation and verifies L-serine substitution at specific residues. Infrared (IR) spectroscopy identifies characteristic amide I and II bands, while circular dichroism (CD) confirms secondary structure stability. High-resolution mass spectrometry (HR-MS) provides exact mass validation. Computational methods, such as density functional theory (DFT), match experimental IR spectra to predicted vibrational modes, ensuring structural accuracy .
How does L-serine substitution alter the antimicrobial mechanism of gramicidin S?
Answer:
L-serine’s hydroxyl group enhances hydrogen bonding with lipid headgroups, increasing membrane affinity. This modification may reduce hemolytic activity (measured via HC50 values) while retaining antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Computational studies suggest altered pore formation dynamics in lipid bilayers, impacting ion transport. Comparative assays using erythrocyte lysis (HC50) and bacterial minimum inhibitory concentration (MIC) quantify selectivity improvements .
What experimental frameworks optimize the design of antimicrobial activity studies?
Answer:
The PICO framework (Population: bacterial strains; Intervention: peptide concentration; Comparison: wild-type gramicidin S; Outcome: MIC/HC50 ratios) ensures targeted hypothesis testing. The SPIDER framework (Sample: bacterial membranes; Phenomenon of Interest: membrane disruption; Design: in vitro/in vivo models; Evaluation: spectroscopic/cytotoxicity assays; Research type: mixed-methods) guides qualitative and quantitative integration. Statistical rigor requires ANOVA for dose-response curves and Scheffé’s test for post hoc comparisons .
How should researchers resolve contradictions in biological activity data across studies?
Answer:
Systematic reviews using PRISMA guidelines can identify confounding variables (e.g., assay conditions, peptide purity). Reproducibility checks should replicate key experiments (e.g., hemolysis assays) under standardized protocols. Meta-analyses of MIC and HC50 data, stratified by bacterial strain and solvent systems, clarify outliers. Contradictions in therapeutic indices may arise from variations in L-serine stereochemistry or cyclization efficiency, necessitating structural revalidation via NMR/MS .
What computational approaches predict structure-activity relationships (SAR) for serine-substituted analogs?
Answer:
DFT calculations model electronic configurations and hydrogen-bonding networks, correlating with IR spectra. Molecular dynamics (MD) simulations track peptide-lipid interactions over nanosecond timescales, revealing pore stability and membrane curvature effects. Docking studies predict binding affinities to bacterial lipid A or eukaryotic phosphatidylcholine. Benchmarking against experimental data (e.g., crystal structures) validates predictive accuracy .
What strategies improve the therapeutic index of (2,2'-L-Serine)-gramicidin S?
Answer:
Step 1 : Optimize L-serine positioning via alanine scanning mutagenesis to balance hydrophilicity and hydrophobicity.
Step 2 : Use HC50/MIC ratios to prioritize analogs with >10-fold selectivity for bacterial membranes.
Step 3 : Validate in vivo neuroprotective effects (e.g., cerebral blood flow modulation in ischemic models) to assess off-target toxicity .
Step 4 : Employ combinatorial libraries and high-throughput screening (HTS) to identify synergistic formulations with reduced cytotoxicity .
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